AH-1058

Ion Channel Pharmacology Cardiac Electrophysiology Calcium Channel Blockade

AH-1058 is a lipophilic, cardioselective Ca²⁺ channel blocker offering distinct experimental advantages. Unlike verapamil or nifedipine, it selectively reduces systolic BP without affecting diastolic pressure or peripheral resistance, enabling focused cardiac studies. With broader antiarrhythmic efficacy across epinephrine, digitalis, and ischemic models and a long duration of action, AH-1058 is the precise tool for next-generation cardiovascular research.

Molecular Formula C30H29ClN2O3
Molecular Weight 501.0 g/mol
CAS No. 228123-15-7
Cat. No. B1664437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH-1058
CAS228123-15-7
Synonyms4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(3-(3-methoxy-2-nitro)phenyl-2-propenyl)piperidine hydrochloride
AH 1058
AH-1058
Molecular FormulaC30H29ClN2O3
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl
InChIInChI=1S/C30H28N2O3.ClH/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29;/h2-16H,17-21H2,1H3;1H/b11-7+;
InChIKeyHUGNVHKJRQLOAZ-RVDQCCQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AH-1058 (CAS 228123-15-7) Procurement Guide: A Novel Cardioselective Calcium Channel Blocker for Arrhythmia Research


AH-1058 (4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride) is a lipophilic, cyproheptadine-derived calcium channel blocker with a unique chemical structure distinct from typical agents like verapamil, diltiazem, and nifedipine [1]. It was developed by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Kawasaki, Japan [2]. In vitro, AH-1058 selectively suppresses L-type Ca2+ channel currents in cardiomyocytes without affecting Na+ or K+ channels, a profile supporting its designation as a cardioselective Ca2+ channel blocker [3]. This distinct mechanism of action provides a targeted tool for investigating cardiac-specific calcium channel physiology and pathology.

Why AH-1058 (CAS 228123-15-7) Cannot Be Replaced by Standard Calcium Channel Blockers in Targeted Cardiac Studies


Substituting AH-1058 with conventional calcium channel blockers like verapamil, diltiazem, or nifedipine introduces confounding variables due to their profound vascular effects and distinct ion channel interactions. In conscious dogs, AH-1058 at 0.6 mg/kg (p.o.) reduced systolic blood pressure without affecting diastolic pressure, whereas verapamil at 10 mg/kg reduced both systolic and diastolic pressure, demonstrating AH-1058's unique cardioselective hemodynamic profile [1]. Furthermore, AH-1058's antiarrhythmic efficacy is broader than verapamil; in canine arrhythmia models, AH-1058 (100 μg/kg, i.v.) suppressed epinephrine-, digitalis-, and coronary ligation-induced arrhythmias, while verapamil only suppressed epinephrine-induced arrhythmia and caused severe hypotension [2]. These fundamental pharmacological differences underscore that generic substitution cannot replicate the compound's specific experimental or therapeutic intent.

Quantitative Differentiation of AH-1058 (CAS 228123-15-7) from Comparator Compounds


Selective L-Type Calcium Channel Blockade Without Na+ or K+ Channel Interaction in Guinea Pig Cardiomyocytes

AH-1058 demonstrates high selectivity for cardiac L-type calcium channels without significant off-target activity on other major cardiac ion channels. In isolated guinea pig cardiomyocytes, AH-1058 (0.01-10 μM) suppressed L-type Ca2+ channel currents in a concentration-dependent manner, with an IC50 value of 0.11 μM (110 nM) [1]. Crucially, at the same concentration range, AH-1058 did not affect Na+ channel currents or the delayed rectifier K+ channel currents [1]. In contrast, the non-selective calcium channel blocker bepridil, for example, has been shown to inhibit both calcium and sodium channels at similar concentrations.

Ion Channel Pharmacology Cardiac Electrophysiology Calcium Channel Blockade

Superior Antiarrhythmic Efficacy and Reduced Hypotension Compared to Verapamil in Canine Models

AH-1058 exhibits a broader and more effective antiarrhythmic profile with significantly less hypotensive side effect compared to the classical calcium channel blocker verapamil. Intravenous administration of AH-1058 at a dose of 100 μg/kg effectively suppressed ventricular arrhythmias induced by epinephrine, digitalis, and two-stage coronary ligation in canine models [1]. In stark contrast, verapamil was effective only against the epinephrine-induced arrhythmia model, and its administration was accompanied by severe hypotension [1]. This indicates a functional cardioselectivity, where AH-1058 potently targets cardiac calcium channels involved in arrhythmogenesis while sparing vascular smooth muscle calcium channels responsible for blood pressure regulation.

Antiarrhythmic Drug Development In Vivo Pharmacology Cardiac Arrhythmia

Unique Hemodynamic Profile: Selective Reduction of Systolic but Not Diastolic Blood Pressure in Conscious Dogs

AH-1058 exhibits a unique hemodynamic signature in conscious animals, differentiating it from standard calcium channel blockers and other cardiovascular agents. In conscious beagle dogs monitored via telemetry, oral administration of AH-1058 at 0.6 mg/kg significantly reduced systolic blood pressure and left ventricular dP/dtmax while increasing heart rate, but it did not affect diastolic blood pressure [1]. This profile contrasts sharply with verapamil (10 mg/kg, p.o.), which reduced both systolic and diastolic blood pressure [1]; with disopyramide (20 mg/kg, p.o.), which increased both pressures; and with atenolol (10 mg/kg, p.o.), which had little effect on either pressure [1]. The selective reduction in systolic pressure suggests a primary effect on ventricular contractility without causing systemic vasodilation.

Cardiovascular Pharmacology Hemodynamics Blood Pressure Regulation

Marked Lack of Effect on Total Peripheral Vascular Resistance in Anesthetized Dogs

AH-1058 demonstrates functional cardioselectivity in vivo by exerting significant cardiodepressant effects while having minimal impact on vascular tone. In halothane-anesthetized, closed-chest dogs, intravenous administration of AH-1058 at 300 μg/kg (cumulative dose) suppressed ventricular contractility, decreased mean blood pressure, and reduced cardiac output, yet it produced no change in total peripheral vascular resistance over the 30-minute observation period [1]. This finding is a key differentiator from typical calcium channel blockers like nifedipine (a dihydropyridine) or verapamil, which are known to produce significant vasodilation and a subsequent decrease in total peripheral resistance at therapeutic doses.

Vascular Pharmacology Cardioselectivity In Vivo Hemodynamics

Prolonged Duration of Cardiodepressant Action in Conscious Dogs

AH-1058 provides a sustained pharmacological effect, which is advantageous for chronic or long-duration experimental protocols. In conscious dogs, the cardiovascular effects of a single intravenous dose of AH-1058 (0.03-0.3 mg/kg) lasted for several hours [1]. Furthermore, the time course of its cardiohemodynamic action was found to be longer than that of verapamil, disopyramide, and atenolol when compared in the same telemetry model [2]. This extended duration of action may reduce the need for repeated dosing or continuous infusion during experiments, simplifying experimental design and reducing animal stress.

Pharmacokinetics/Pharmacodynamics Long-Acting Agents Telemetry

100-Fold Increase in Potency Over Parent Compound Cyproheptadine for L-Type Calcium Channel Blockade

Chemical derivatization of cyproheptadine to AH-1058 results in a dramatic enhancement of calcium channel blocking potency. In isolated guinea pig cardiomyocytes, AH-1058 reduced L-type Ca2+ currents at concentrations ranging from 0.001 to 10 μM, with an IC50 of 0.11 μM [1]. In the same study, the parent compound, cyproheptadine, required concentrations 100 times higher (1 to 100 μM) to achieve a similar reduction in calcium currents [1]. This represents a 100-fold improvement in in vitro potency, a direct result of introducing a cinnamil moiety to the cyproheptadine scaffold.

Medicinal Chemistry Structure-Activity Relationship Calcium Channel Antagonists

Optimal Research Applications Leveraging the Differentiated Profile of AH-1058 (CAS 228123-15-7)


Investigating Cardiac-Specific L-Type Calcium Channel Function in the Absence of Vascular Interference

Researchers studying the role of L-type calcium channels in cardiac physiology, pathophysiology, or drug response can utilize AH-1058 to achieve selective channel blockade without the confounding effects of peripheral vasodilation or hypotension. Its demonstrated lack of effect on total peripheral resistance [1] and selective reduction of systolic but not diastolic blood pressure [2] make it an ideal tool for isolating cardiac calcium channel contributions in vivo, which is not possible with non-selective blockers like verapamil or nifedipine.

Preclinical Development of Antiarrhythmic Agents with a Cardioselective Mechanism of Action

AH-1058 serves as a critical reference compound for the development of next-generation antiarrhythmic drugs. Its ability to suppress ventricular arrhythmias across multiple etiologies (epinephrine, digitalis, and ischemic models) with minimal hemodynamic penalty [3] provides a superior benchmark for evaluating new chemical entities. A compound that outperforms AH-1058 in terms of antiarrhythmic efficacy while maintaining a similar cardioselective profile would represent a significant advancement.

Long-Term Cardiovascular Studies in Conscious Animal Models

For experiments requiring sustained calcium channel blockade over several hours, such as telemetry studies in conscious dogs or chronic dosing models, AH-1058's long duration of action is a distinct practical advantage. Its cardiovascular effects persist for hours after a single intravenous dose, reducing the need for continuous infusion or repeated handling [4]. This profile simplifies experimental protocols and enhances animal welfare, making it a preferred choice over shorter-acting alternatives like verapamil [5].

Structure-Activity Relationship (SAR) Studies on Cyproheptadine-Derived Calcium Channel Blockers

AH-1058 is a valuable tool compound for medicinal chemists and pharmacologists exploring the SAR of cyproheptadine derivatives. Its 100-fold increase in calcium channel blocking potency relative to the parent compound [6] provides a clear quantitative benchmark for assessing the impact of structural modifications on target engagement. This data can guide the rational design of novel, potent, and selective calcium channel modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH-1058

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.